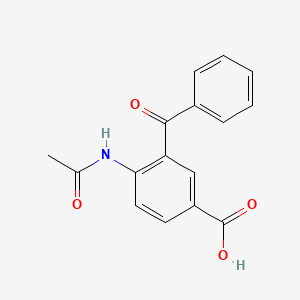

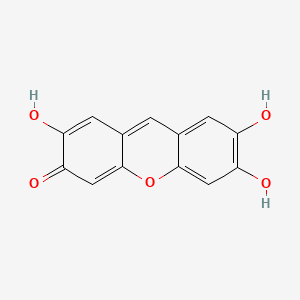

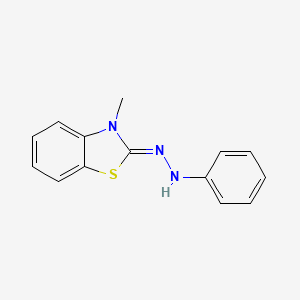

![molecular formula C14H12N2O B579747 5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine CAS No. 17288-54-9](/img/structure/B579747.png)

5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine” is a complex organic compound. It belongs to the class of organic compounds known as aminopyridines and derivatives, which are organic heterocyclic compounds containing an amino group attached to a pyridine ring .

Synthesis Analysis

The synthesis of similar compounds often involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This method provides the desired products with moderate to good yields . The synthesis pathway for similar compounds often involves the protection of the carboxylic acid group, followed by the coupling of the protected acid with the amine group.

Molecular Structure Analysis

The molecular structure of similar compounds like “2-(Benzyloxy)pyridine” has a molecular formula of CHNO, an average mass of 185.222 Da, and a monoisotopic mass of 185.084061 Da .

Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The Lewis basicity of the ligand determines the reactivity of the boron reagent .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like “2-(Benzyloxy)pyridine” include a molecular formula of CHNO, an average mass of 185.222 Da, and a monoisotopic mass of 185.084061 Da .

Applications De Recherche Scientifique

Antimicrobial Applications

Scientific Field:

Microbiology and pharmacology

5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine

derivatives have shown promising antimicrobial activity. Researchers have explored their effectiveness against gram-positive and gram-negative bacteria, fungi, and even Mycobacterium tuberculosis.

Experimental Procedures:

- Synthesis : The compound can be synthesized using a one-pot method by combining O-alkenyloxy/alkynyloxy-acetophenones with various pyrazolones in triethylammonium acetate (TEAA) under microwave irradiation .

Results:

Proton Transfer Studies

Scientific Field:

Physical chemistry

Summary:

Researchers have investigated the intramolecular proton transfer (IPT) interaction of 5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine in different pH solutions.

Experimental Procedures:

- Spectroscopy : UV-visible spectroscopy is used to study the spectral characteristics of the compound at different pH levels .

Results:

Chalcone Derivatives

Scientific Field:

Organic synthesis and medicinal chemistry

5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine

derivatives have been explored as chalcone analogs with potential biological activities.

Experimental Procedures:

- Synthesis : Researchers synthesize chalcones by cyclization of phenylhydrazine with α,β-unsaturated ketones using methanoic acid as a catalyst .

Results:

Imidazo[4,5-b]pyridine Synthesis

Scientific Field:

Organic chemistry

5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine

serves as a useful starting compound for the synthesis of imidazo[4,5-b]pyridines.

Experimental Procedures:

- Nucleophilic Substitution : The first stage involves nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group .

Results:

Safety And Hazards

Safety measures for handling similar compounds include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using the product, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

Orientations Futures

Propriétés

IUPAC Name |

5-phenylmethoxy-1H-pyrrolo[2,3-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-2-4-11(5-3-1)10-17-14-8-12-6-7-15-13(12)9-16-14/h1-9,15H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJXHZKWAPDZIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=C3C(=C2)C=CN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676854 |

Source

|

| Record name | 5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine | |

CAS RN |

17288-54-9 |

Source

|

| Record name | 5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrimido[4,5-b][1,4]benzodiazepine-2,4,6(3H)-trione, 5,11-dihydro-1,3-dimethyl-](/img/no-structure.png)

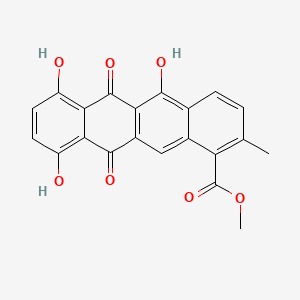

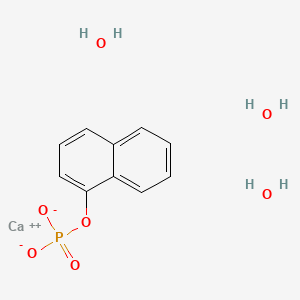

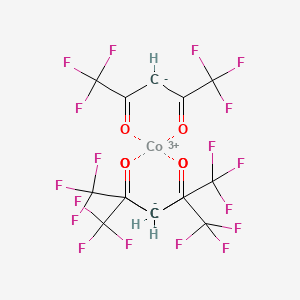

![3-Ethyl-5-[7-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B579687.png)